Argon;xenon

Catalog No.
S14802511
CAS No.
220152-40-9
M.F
Ar4Xe9
M. Wt
1341 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Argon;xenon

CAS Number

220152-40-9

Product Name

Argon;xenon

IUPAC Name

argon;xenon

Molecular Formula

Ar4Xe9

Molecular Weight

1341 g/mol

InChI

InChI=1S/4Ar.9Xe

InChI Key

LRECLMNZGWXHHM-UHFFFAOYSA-N

Canonical SMILES

[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe]
, although xenon is more reactive than argon. Notably, xenon can form compounds with highly electronegative elements such as fluorine and oxygen. The reactions involving these elements often require specific conditions like high temperatures or the presence of catalysts .

Common Reagents and Conditions

Common reagents for reactions involving xenon include:

  • Fluorine: Xenon reacts with fluorine to form several fluorides (e.g., xenon tetrafluoride).
  • Oxygen: Xenon's oxides are formed through hydrolysis of its fluorides.

These reactions often necessitate conditions such as ultraviolet light or elevated temperatures to proceed effectively .

Major Products

The primary products of xenon's reactions include:

  • Xenon Fluorides: Such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6).
  • Xenon Oxides: Including xenon trioxide (XeO3) and xenon tetroxide (XeO4), which are known for their explosive properties .

Xenon has notable biological applications due to its inertness and low toxicity. It has been utilized in:

  • Medical Imaging: Xenon's properties allow it to be used in magnetic resonance imaging (MRI).
  • Anesthesia: Xenon acts as a general anesthetic by inhibiting the N-methyl-D-aspartate receptor, which is involved in pain transmission and neuroprotection .

Argon's biological activity is limited due to its inert nature; it does not participate in biochemical processes.

Synthesis of argon;xenon compounds typically involves high-pressure conditions or specific energetic environments. Recent studies have demonstrated that under pressures as low as 1.1 GPa, argon can react with xenon to form van der Waals compounds like XeAr2, which crystallizes in a unique structure without undergoing phase transitions up to very high pressures (500 GPa)【3】. This synthesis method highlights the potential for novel bonding interactions between noble gases under extreme conditions.

Research on the interactions between argon and xenon focuses on understanding the underlying mechanisms that allow these gases to bond under certain conditions. Studies using first-principles calculations have revealed that pressure can significantly alter the bonding characteristics of these gases, leading to unexpected stability in their compounds【3】.

Similar Compounds

  • Krypton Compounds: Like krypton difluoride (KrF2), which also exhibits reactivity with electronegative elements.
  • Radon Compounds: Radon's compounds are less studied but include radon fluorides.
  • Xenon Compounds: Various xenon compounds such as xenon difluoride, xenon tetrafluoride, and other oxides.

Uniqueness

The uniqueness of argon;xenon lies in its ability to form stable compounds despite the inherent inertness of both constituent gases. Unlike other noble gas compounds that primarily involve heavier noble gases like radon or more reactive species like krypton, argon;xenon's formation challenges traditional views on noble gas chemistry【1】【5】.

Compound NameMolecular FormulaNotable Properties
Argon;XenonArXeStable under specific conditions
Krypton DifluorideKrF2Reactive with electronegative elements
Radon FluoridesRnF2Limited stability due to radioactivity
Xenon TetrafluorideXeF4Strong oxidizing agent

Photoionization Cross-Section Analysis Across Atomic Fine Structure Thresholds

Photoionization cross-section measurements reveal distinctive patterns across atomic fine structure thresholds for both argon and xenon components within the argon;xenon system [7] [8] [9]. The ionization thresholds for isolated argon and xenon atoms occur at 15.7596119 electron volts and 12.1298437 electron volts respectively, corresponding to wavelength thresholds of 787 angstroms for argon and 1023 angstroms for xenon [10] [11].

Table 2: Xenon Photoionization Cross-Sections at High Photon Energies

Photon Energy (eV)Xe 3d Cross-Section (Mb)Xe 3p Cross-Section (Mb)Xe 4d Cross-Section (Mb)Xe 3s Cross-Section (Mb)
15000.490.220.060.05
20000.220.140.030.03

At higher photon energies, the 3d shell of xenon exhibits the largest photoionization cross-section with 0.49 megabarns at 1500 electron volts, followed by the 3p shell with 0.22 megabarns [14]. These measurements provide critical benchmarks for understanding the electronic structure and photoresponse of the argon;xenon system across different energy regimes [15] [16].

Rydberg State Formation in ArXe Molecular Systems

Rydberg state formation in argon;xenon molecular systems occurs through distinct pathways involving both atomic and molecular excitation mechanisms [17] [18] [3]. The heteronuclear dimer ArXe exhibits molecular Rydberg structures in the energy region between atomic fine structure thresholds, analyzable in terms of Rydberg series converging to the B²Π₁/₂ or D²Σ₁/₂⁺ states of the dimer ions [3].

Table 3: ArXe Molecular System Properties

PropertyValue
Molecular Weight (g/mol)171.2
ArXe⁺ Ionization Potential (eV)11.968
Uncertainty (eV)0.012
Bond Dissociation Energy A²Σ₁/₂⁺ (eV)0.176
Uncertainty (eV)0.012
van der Waals Bond Length (Å)3.8
Ground State Configuration[Ar]3p⁶[Xe]5p⁶

Molecular Rydberg state formation involves excitation to high-lying electronic states characterized by large principal quantum numbers and extensive spatial distributions [19] [20]. The argon;xenon system supports Rydberg states through excitation pathways that maintain the van der Waals character of the molecular complex while promoting electrons to diffuse orbitals [21] [22].

Experimental observations using three-photon excitation followed by one-photon ionization reveal complex spectral features in the high-energy region between 87,500 and 90,000 inverse centimeters [23]. These measurements identify twelve distinct xenon excited states in this energy region, with two states accessible through three-photon excitation processes [23]. The molecular Rydberg spectra exhibit vibrational progressions corresponding to dissociation limits Ar¹S₀ + Xe7p[5/2]₂ and Ar¹S₀ + Xe6d[7/2]₀₃ [23].

The quantum dynamics of Rydberg state formation in noble gas systems demonstrate strong dependence on orbital characteristics and initial momentum distributions [24]. For xenon-containing systems, the generation probability of neutral Rydberg fragments exceeds that of comparable atomic systems by orders of magnitude due to the specific orbital topology of the highest occupied molecular orbitals [24].

Spin-Orbit Coupling Effects in Ionic Ground State Transitions

Spin-orbit coupling effects play a fundamental role in determining the electronic structure and transition dynamics of ionic ground states in argon;xenon systems [25] [26] [27]. The magnitude of spin-orbit coupling increases dramatically with atomic number, resulting in substantially larger effects for xenon compared to argon [28] [29].

Table 4: Fine Structure Parameters and Spin-Orbit Coupling Effects

Element²P₃/₂ State Energy (eV)²P₁/₂ State Energy (eV)Spin-Orbit Splitting (eV)Fine Structure Constant (cm⁻¹)Lifetime ²P₁/₂ (s)
Argon11.5511.720.177143117.000
Xenon8.329.571.310105620.045

The spin-orbit coupling constant for xenon (10,562 inverse centimeters) exceeds that of argon (1,431 inverse centimeters) by more than seven-fold, reflecting the Z⁴ dependence of relativistic effects [27]. This dramatic difference manifests in significantly different lifetimes for the ²P₁/₂ fine structure states, with xenon exhibiting a lifetime of 0.045 seconds compared to 17 seconds for argon [27].

In argon;xenon molecular systems, spin-orbit coupling influences the dissociation dynamics of rare gas ionic trimers and determines the branching ratios for various decay channels [25]. The coupling between electronic and nuclear motion through spin-orbit interactions affects the adiabatic potential energy surfaces and modifies the photodissociation dynamics [25] [30].

Experimental studies of spin-orbit coupling effects utilize ion mobility techniques to separate the 2P₁/₂ and 2P₃/₂ ionic ground states of xenon based on their different interaction potentials with helium buffer gas [31]. These measurements confirm the theoretical predictions regarding the influence of spin-orbit coupling on ion-neutral collision dynamics and provide direct experimental verification of relativistic effects in heavy noble gas systems [31] [29].

Table 5: Electronic Energy Transfer Rate Constants in Ar-Xe Mixtures

ProcessRate ConstantWavelength (Å)
Ar* continuum quenching by Xe → Xe*(¹P₁)(4.39 ± 0.05) × 10⁻¹⁰ cm³/s~1250
Xe(³P₁) + Xe(¹S₀) → Xe₂(0ᵤ⁺) + Ar (third body)(2.1 ± 0.2) × 10⁻³¹ cm⁶/s~1470
Xe(³P₁) → Xe(³P₂) collisional de-excitation by Ar(1.5 ± 0.3) × 10⁻¹⁴ cm³/sN/A
Xe*(³P₂) collision-induced radiation(3.2 ± 0.7) × 10⁻¹⁶ cm³/s~1470
Xe(³P₂) + Xe(¹S₀) → Xe₂ + Ar (third body)(2.15 ± 0.25) × 10⁻³² cm⁶/s~1720

The electronic energy transfer processes between argon and xenon demonstrate the critical role of spin-orbit coupling in determining reaction pathways and rate constants [32] [33] [34]. The quenching of argon continuum emission at approximately 1250 angstroms through energy transfer to xenon atoms occurs with a rate constant of (4.39 ± 0.05) × 10⁻¹⁰ cubic centimeters per second, forming excited xenon in the ¹P₁ state [32] [35].

Exact Mass

1344.9943352 g/mol

Monoisotopic Mass

1346.9869282 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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